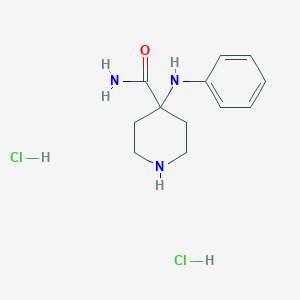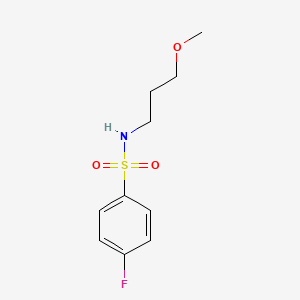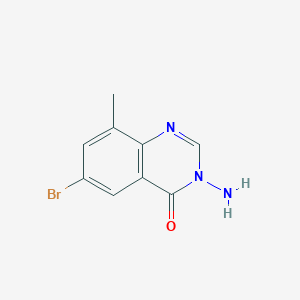![molecular formula C19H20IN3OS B3014177 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 392240-80-1](/img/structure/B3014177.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is a compound that incorporates an adamantyl moiety . The adamantyl group is known for its high lipophilicity, which can modify the biological availability of molecules . Adamantane derivatives have been synthesized and tested for their biological activity, resulting in the discovery of several drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines, yielding the corresponding N-Mannich bases . The reaction of 5-(1-adamantyl)-4-methyl-1,2,4-triazoline-3-thione with various 2-aminoethyl chloride yielded separable mixtures of the S-(2-aminoethyl) and the N-(2-aminoethyl) derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using ¹H NMR and ¹³C NMR spectroscopy . The adamantane moiety contributes to the unique structural properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines yielded the corresponding N-Mannich bases .
Physical And Chemical Properties Analysis
Adamantane derivatives are known for their high lipophilicity, which can modify the biological availability of molecules . The rigid cage moiety of the adamantyl group protects nearby functional groups from metabolic cleavage, thereby enhancing the stability and distribution of the drug in blood plasma .
Applications De Recherche Scientifique
Noncovalent Interactions in Adamantane-Thiadiazole Derivatives
A study by El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives, including those related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide. This research focused on analyzing their crystal structures and the nature of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. The study provided insights into the stabilization of these structures through noncovalent interactions, particularly hydrogen bonding (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Kadi et al. (2010) investigated the antimicrobial and anti-inflammatory activities of several 1-adamanyl-1,3,4-thiadiazole derivatives. While this study primarily focused on medical applications, it contributes to the understanding of the biological activities of thiadiazole derivatives, which may have broader implications in scientific research (Kadi et al., 2010).
Synthesis and Anti-TB Activity
Anusha et al. (2015) described the synthesis of 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles, examining their anti-TB activity. This research highlights the potential of adamantane-thiadiazole derivatives in developing treatments for tuberculosis, demonstrating their scientific applicability in microbiology and pharmaceutical research (Anusha et al., 2015).
Quality Control Methods for Anticonvulsants
Sych et al. (2018) focused on the development of quality control techniques for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, an anticonvulsant related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide. This study underscores the importance of analytical techniques in ensuring the safety and efficacy of pharmaceutical compounds, including adamantane-thiadiazole derivatives (Sych et al., 2018).
Mécanisme D'action
While the exact mechanism of action for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is not specified in the search results, similar compounds have been found to disrupt key components of the S4 subsite implicated in the proton relay, thereby blocking the proton motive force for substrate translocation .
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPLRCEYCKGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

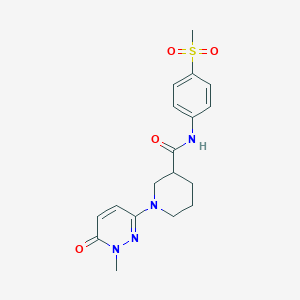
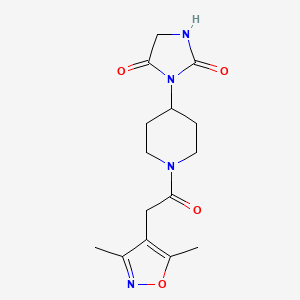
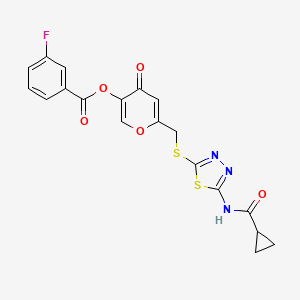
![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)
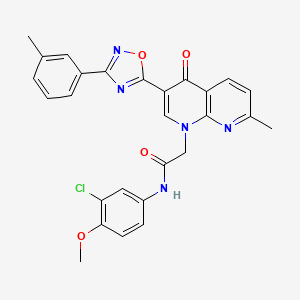
![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)
